

Application Notes and Protocols for Ac-LEHD-CHO

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Compound of Interest

Compound Name: **Ac-LEHD-CHO**

Cat. No.: **B1631200**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-9.^[1] Caspase-9 is an initiator caspase that plays a crucial role in the intrinsic (mitochondrial) pathway of apoptosis. By specifically targeting caspase-9, **Ac-LEHD-CHO** serves as a valuable tool for studying the mechanisms of apoptosis and for investigating the therapeutic potential of caspase-9 inhibition in various diseases, including neurodegenerative disorders and ischemic injury. These application notes provide detailed protocols for the dissolution, storage, and utilization of **Ac-LEHD-CHO** in common experimental settings.

Product Information

Property	Value
Full Name	N-Acetyl-Leu-Glu-His-Asp-CHO
Sequence	Ac-LEHD-CHO
Molecular Formula	C ₂₃ H ₃₄ N ₆ O ₉
Molecular Weight	538.56 g/mol
CAS Number	319494-38-7
Appearance	White to off-white powder
Purity	Typically ≥95%

Dissolution and Storage Protocols

Proper dissolution and storage are critical for maintaining the stability and activity of **Ac-LEHD-CHO**.

Reagents and Materials

- **Ac-LEHD-CHO** powder
- Dimethyl sulfoxide (DMSO), anhydrous, sterile
- Sterile, nuclease-free microcentrifuge tubes

Protocol for Preparation of Stock Solution

- Equilibration: Allow the vial of **Ac-LEHD-CHO** powder to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution: Prepare a 10 mM stock solution by dissolving the appropriate amount of **Ac-LEHD-CHO** in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of powder (MW = 538.56), add 185.7 µL of DMSO.
 - Calculation: $(1 \text{ mg} / 538.56 \text{ g/mol}) / 0.010 \text{ mol/L} = 0.0001857 \text{ L} = 185.7 \mu\text{L}$

- Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage Conditions and Stability

The stability of **Ac-LEHD-CHO** is dependent on the storage conditions.

Storage Condition	Powder	Stock Solution in DMSO
-20°C	1 year	1 month
-80°C	>1 year	6 months

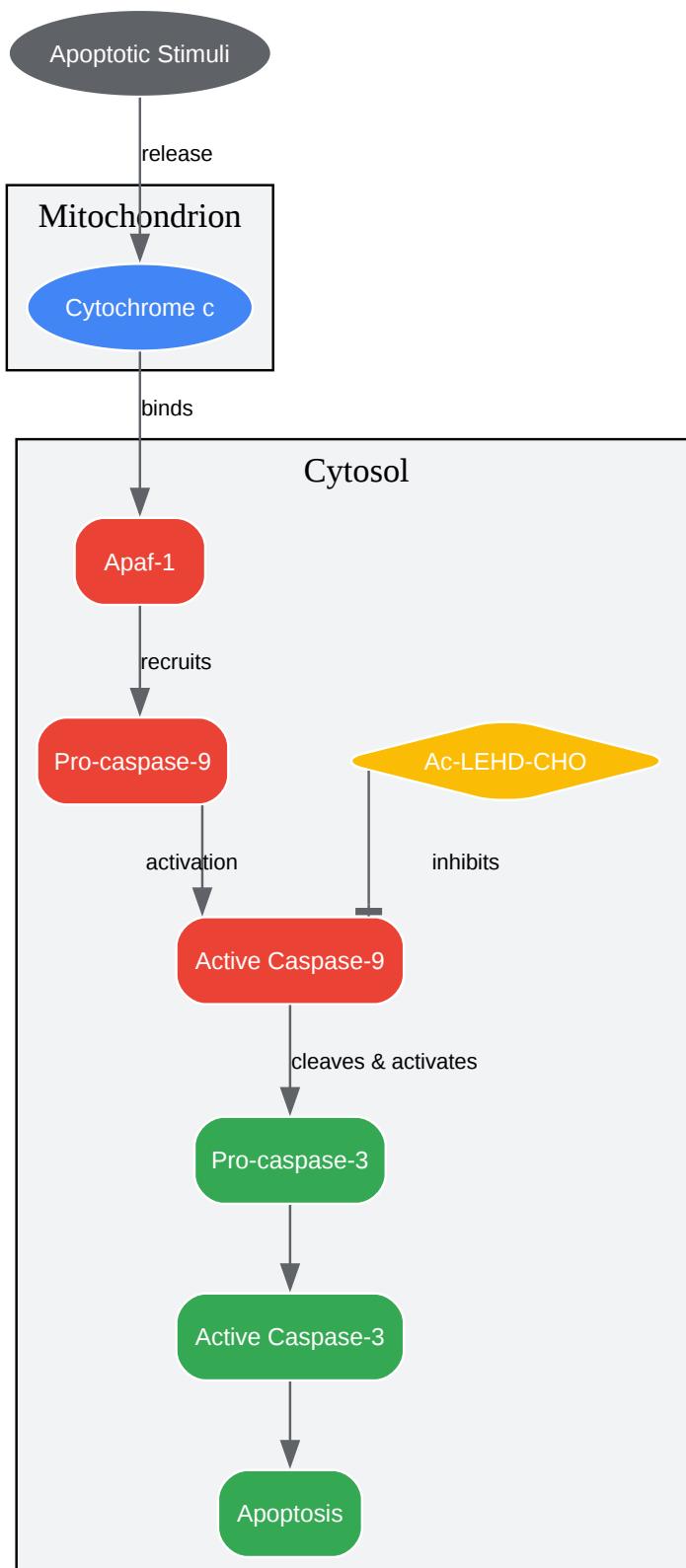
Note: Stock solutions should be protected from light.

In Vitro Applications and Protocols

Ac-LEHD-CHO is primarily used in in vitro studies to investigate the role of caspase-9 in apoptosis.

Caspase-9 Signaling Pathway

Ac-LEHD-CHO inhibits the intrinsic apoptosis pathway by binding to the active site of caspase-9.



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Caption: Intrinsic apoptosis pathway showing inhibition of Caspase-9 by **Ac-LEHD-CHO**.

In Vitro Caspase-9 Inhibition Assay (Colorimetric)

This protocol is for determining the inhibitory activity of **Ac-LEHD-CHO** using a colorimetric assay based on the cleavage of the p-nitroanilide (pNA) substrate.

- **Ac-LEHD-CHO** stock solution (10 mM in DMSO)
- Recombinant active caspase-9
- Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
- Caspase-9 substrate: Ac-LEHD-pNA (4 mM in DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Prepare Reagents: Thaw all reagents on ice. Prepare fresh caspase assay buffer.
- Prepare Inhibitor Dilutions: Prepare serial dilutions of **Ac-LEHD-CHO** in caspase assay buffer. Include a vehicle control (DMSO) without the inhibitor.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 μ L of 2x Reaction Buffer.
 - X μ L of diluted **Ac-LEHD-CHO** or vehicle control.
 - Y μ L of recombinant active caspase-9.
 - Make up the volume to 95 μ L with caspase assay buffer.
- Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Add 5 μ L of 4 mM Ac-LEHD-pNA substrate to each well (final concentration 200 μ M).

- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Ac-LEHD-CHO** compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Caspase-9 Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric substrate for a more sensitive detection of caspase-9 activity.

- **Ac-LEHD-CHO** stock solution (10 mM in DMSO)
- Recombinant active caspase-9
- Caspase assay buffer
- Caspase-9 substrate: Ac-LEHD-AFC (1 mM in DMSO)
- 96-well black microplate
- Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

The experimental setup is similar to the colorimetric assay, with the following modifications:

- Substrate Addition: Add 5 µL of 1 mM Ac-LEHD-AFC substrate to each well (final concentration 50 µM).
- Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the colorimetric assay.

Cell-Based Apoptosis Inhibition Assay

This protocol describes a general workflow for evaluating the ability of **Ac-LEHD-CHO** to inhibit apoptosis in cultured cells.



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Caption: Workflow for a cell-based apoptosis inhibition assay using **Ac-LEHD-CHO**.

This protocol is adapted from a study on neuroprotection.[2]

- Cell Culture: Culture primary cortical neurons in appropriate media and plates.
- Pre-treatment: Incubate the neurons with various concentrations of **Ac-LEHD-CHO** (e.g., 1-20 μ M) or vehicle (0.1% DMSO) for 2 hours.
- Apoptosis Induction: Expose the cells to an apoptosis-inducing agent (e.g., 5 μ M of A β (25-35) peptide) for 40 hours.
- Assessment of Cell Viability: Measure cell viability using an MTT assay or similar method.
- Data Analysis: Compare the viability of cells treated with **Ac-LEHD-CHO** to the vehicle-treated control to determine the protective effect of the inhibitor.

In Vivo Applications and Protocols (General Guidance)

Disclaimer: The following protocol is a general guideline for the in vivo administration of a peptide inhibitor and is based on protocols for similar compounds. This protocol has not been specifically validated for **Ac-LEHD-CHO** and may require optimization for your specific animal model and experimental design.

Formulation for In Vivo Administration

For in vivo use, **Ac-LEHD-CHO** is typically first dissolved in DMSO and then further diluted in a vehicle suitable for injection.

Component	Example Volume (for 1 mL)
DMSO	100 µL
PEG300	400 µL
Tween-80	50 µL
Saline (0.9% NaCl)	450 µL

Protocol for In Vivo Formulation

- Prepare Stock Solution: Prepare a concentrated stock solution of **Ac-LEHD-CHO** in DMSO (e.g., 25 mg/mL).
- Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
- Sequentially add PEG300 and Tween-80, mixing thoroughly after each addition.
- Final Dilution: Add saline to the final desired volume and mix until a clear solution is obtained.
- Administration: The working solution should be prepared fresh on the day of use and administered via the desired route (e.g., intraperitoneal injection).

Troubleshooting

Issue	Possible Cause	Solution
Precipitation of compound	Low solubility in the chosen solvent or buffer.	Try gentle warming or sonication to aid dissolution. For in vivo formulations, ensure the components are added in the correct order and mixed thoroughly.
Low inhibitor activity	Improper storage leading to degradation. Repeated freeze-thaw cycles.	Always store the compound and its solutions as recommended. Aliquot stock solutions to minimize freeze-thaw cycles.
High background in assays	Non-specific enzyme activity or substrate degradation.	Run appropriate controls, including a no-enzyme control and a no-substrate control. Optimize substrate and enzyme concentrations.

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References

- 1. researchgate.net [researchgate.net]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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